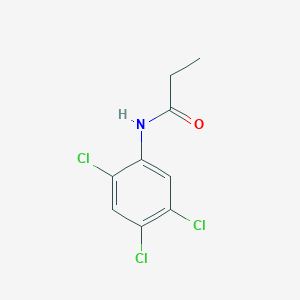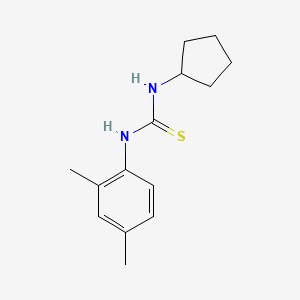![molecular formula C17H15N3O3S B5692863 methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate" is a subject of interest within the field of organic chemistry, particularly for its synthesis, structural analysis, and potential applications in material science and medicinal chemistry. The compound's structure, characterized by a pyrazole ring fused with phenyl and thienyl groups, offers intriguing chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that include the formation of pyrazole rings, attachment of phenyl and thienyl groups, and carbonylation reactions. For instance, C-organostannyl- and organosilyl-derivatives of thiophene and pyrazole compounds have been synthesized and characterized, providing a foundation for the synthesis of more complex molecules like "this compound" (Hill et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole rings combined with phenyl and thienyl groups is of great interest due to their potential electronic and photophysical properties. The crystal structure analysis of similar compounds reveals important interactions such as hydrogen bonding and π-π stacking, which influence the stability and reactivity of the molecule (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives can include nucleophilic substitution, cycloaddition, and hydrogenation processes. These reactions can modify the molecular framework, leading to the development of new materials with unique properties. Azomethine ylides formation from pyrazoline compounds, for example, showcases the potential for creating new chemical structures with varied applications (Metwally et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other fields .
Propriétés
IUPAC Name |
methyl 2-[(1-phenyl-3-thiophen-2-ylpyrazole-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-15(21)10-18-17(22)13-11-20(12-6-3-2-4-7-12)19-16(13)14-8-5-9-24-14/h2-9,11H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFOGHHCJOEDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)


![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)



![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)

